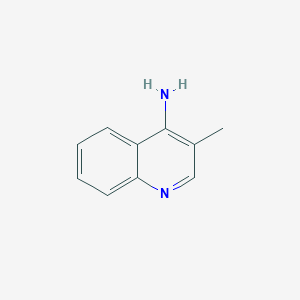

3-Methylquinolin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHFYJQGCWEYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355836 | |

| Record name | 3-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19701-33-8 | |

| Record name | 3-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinolin-4-amine (CAS: 19701-33-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinolin-4-amine, with the CAS number 19701-33-8, is a heterocyclic aromatic amine belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of an amino group at the 4-position and a methyl group at the 3-position of the quinoline ring system endows this molecule with unique physicochemical properties and significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical characteristics, a detailed synthesis protocol, potential biological activities and mechanisms of action, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, membrane permeability, and interaction with biological targets.[1]

| Property | Value | Source |

| CAS Number | 19701-33-8 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C2=CC=CC=C2N=C1)N | [1] |

| InChI | InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General knowledge based on similar structures |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the preparation of 4-aminoquinoline derivatives.[2] This proposed synthesis protocol is based on well-established procedures for analogous compounds.

Proposed Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol

Objective: To synthesize this compound from 4-chloro-3-methylquinoline.

Materials:

-

4-Chloro-3-methylquinoline

-

Concentrated aqueous ammonia (28-30%)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 4-chloro-3-methylquinoline (1 equivalent) and a significant excess of concentrated aqueous ammonia (e.g., 20-30 equivalents) in a suitable solvent such as ethanol. The use of a sealed, pressure-rated vessel is crucial due to the volatility of ammonia and the elevated temperatures required.

-

Reaction: Seal the autoclave and heat the reaction mixture to a temperature in the range of 150-180 °C. Maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.

-

Extraction: To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure product.

Causality of Experimental Choices:

-

Excess Ammonia: A large excess of ammonia is used to drive the reaction towards the product and to act as a base to neutralize the HCl generated during the reaction.

-

High Temperature and Pressure: The C4-Cl bond in 4-chloroquinolines is activated towards nucleophilic substitution, but elevated temperatures and pressures are often necessary to achieve a reasonable reaction rate with ammonia as the nucleophile.[2]

-

Aqueous Work-up with Bicarbonate: This step is essential to remove any unreacted starting materials and by-products, and to ensure the final product is in its free base form.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5 ppm (s, 1H): H2 proton of the quinoline ring.

-

δ 7.5-8.0 ppm (m, 4H): Aromatic protons of the benzene ring of the quinoline system.

-

δ ~5.0 ppm (br s, 2H): -NH₂ protons.

-

δ ~2.3 ppm (s, 3H): -CH₃ protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~150-160 ppm: Quaternary carbons of the quinoline ring.

-

δ ~120-130 ppm: Aromatic CH carbons of the quinoline ring.

-

δ ~115-125 ppm: Carbon bearing the methyl group.

-

δ ~15-20 ppm: Methyl carbon.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1620-1580 cm⁻¹: N-H bending vibration.

-

~1500-1400 cm⁻¹: Aromatic C=C stretching.

-

-

Mass Spectrometry (EI):

-

m/z 158: Molecular ion peak [M]⁺.

-

Fragmentation pattern: Characteristic losses of HCN, CH₃, and NH₂ fragments.

-

Potential Biological Activities and Mechanism of Action

While specific biological studies on this compound are not extensively reported in publicly available literature, the 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3]

Potential Therapeutic Areas:

-

Antimalarial: 4-Aminoquinolines, such as chloroquine, are known to interfere with the detoxification of heme in the malaria parasite. They are thought to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[3]

-

Anticancer: Several 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.

-

Anti-inflammatory: The quinoline ring system is present in several anti-inflammatory agents. The mechanism often involves the modulation of inflammatory signaling pathways.

Postulated Mechanism of Action (Antimalarial)

Caption: Postulated antimalarial mechanism of this compound.

It is hypothesized that this compound, like other 4-aminoquinolines, can accumulate in the acidic food vacuole of the malaria parasite. There, it may bind to heme, preventing its polymerization into non-toxic hemozoin. The resulting accumulation of free heme leads to oxidative stress and damage to cellular components, ultimately causing the death of the parasite.[3]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reversed-phase C18 column, mobile phase gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid, UV detection. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity check | Silica gel plates, eluent system such as ethyl acetate/hexanes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |

| Infrared (IR) Spectroscopy | Identification of functional groups | KBr pellet or thin film. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | Electron ionization (EI) or electrospray ionization (ESI). |

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Hazards:

Based on the structure and related compounds, potential hazards may include:

-

Skin and eye irritation.

-

Harmful if swallowed or inhaled.

-

Potential for mutagenic effects.

It is imperative to consult a comprehensive and up-to-date SDS for 3-methylquinoline and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its 4-aminoquinoline core suggests a wide range of potential biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its properties, a plausible synthesis protocol, insights into its potential mechanisms of action, and essential safety considerations. Further research into the specific biological profile of this compound is warranted to fully explore its therapeutic potential.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 817691, this compound. Retrieved from [Link].

- Kaur, K., & Jain, M. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5059-5062.

- Egan, T. J. (2008). Haemozoin (β-haematin) inhibition as a basis for antimalarial drug action. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 8(3), 196-206.

Sources

physicochemical properties of 3-Methylquinolin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 4-aminoquinolines are particularly distinguished, most notably for their profound impact on the treatment of malaria.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. This compound emerges as a significant building block in this context. Its unique substitution pattern—a primary amine at the critical C4 position and a methyl group at the adjacent C3 position—offers a valuable synthon for generating novel molecular entities.

Understanding the fundamental is paramount for its effective utilization in drug discovery and development. These properties govern its reactivity, solubility, formulation feasibility, and ultimately, its behavior in biological systems. This guide provides a comprehensive, in-depth analysis of these core characteristics, synthesized from available data and established chemical principles, to empower researchers in their scientific endeavors.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic heterocyclic amine with a well-defined structure that dictates its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 19701-33-8 | [3] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N=C1)N | [3] |

| InChIKey | LHHFYJQGCWEYNA-UHFFFAOYSA-N | [3] |

The molecule's architecture consists of a bicyclic quinoline system, which is inherently aromatic and planar. The primary amine (-NH₂) at position 4 is a key functional group, imparting basicity and serving as a handle for further chemical modification. The methyl group (-CH₃) at position 3 provides steric bulk and alters the electronic environment of the pyridine ring, which can influence both reactivity and receptor binding interactions.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. These parameters are critical for predicting the molecule's behavior in various experimental and physiological settings.

| Property | Value / Description | Significance in Drug Development |

| Physical State | Yellow solid | [4] |

| Molecular Weight | 158.20 g/mol | [3] |

| XLogP3 (Computed) | 1.9 | [3] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [3] |

| Hydrogen Bond Acceptors | 2 (the quinoline N and the amine N) | [3] |

| pKa (Estimated) | ~5-7 (for quinoline N), ~3-5 (for aromatic amine) | |

| Solubility | Soluble in ethyl acetate, chloroform.[4] Expected to be pH-dependent in aqueous media. | Essential for designing formulations, dissolution studies, and absorption characteristics. |

Solubility Profile

As indicated by its use in synthesis protocols, this compound is soluble in common organic solvents like ethyl acetate and chloroform.[4] Its aqueous solubility is expected to be limited but highly dependent on pH. The presence of two basic nitrogen atoms—the quinoline ring nitrogen and the exocyclic primary amine—means that in acidic environments (pH < pKa), the molecule will become protonated. This resulting cationic species will exhibit significantly enhanced water solubility due to its ionic character. This property is a cornerstone of drug formulation, where weakly basic drugs are often prepared as hydrochloride salts to improve their dissolution and bioavailability.

Basicity and pKa

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data, both experimental and predicted, are essential for identity confirmation and quality control.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. Experimental data has been reported as follows.[4]

-

¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H), 7.89-7.91 (m, 1H), 7.79-7.82 (m, 1H), 7.44-7.38 (m, 2H), 3.77 (br s, 2H), 2.37 (s, 3H).

-

Interpretation:

-

δ 8.42 (s, 1H): This downfield singlet corresponds to the proton at the C2 position, which is adjacent to the ring nitrogen, causing significant deshielding.

-

δ 7.89-7.91 & 7.79-7.82 (m, 2H total): These multiplets in the aromatic region are characteristic of protons on the benzo part of the quinoline ring, likely H5 and H8.

-

δ 7.44-7.38 (m, 2H): These signals correspond to the remaining two protons on the benzo ring, H6 and H7.

-

δ 3.77 (br s, 2H): This broad singlet is the characteristic signal for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.

-

δ 2.37 (s, 3H): This upfield singlet is a clear signal for the three equivalent protons of the methyl (-CH₃) group at the C3 position.

-

Infrared (IR) Spectroscopy

While specific experimental IR data for this compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.[6][7]

-

N-H Stretching (3500-3300 cm⁻¹): As a primary aromatic amine, it is expected to show two distinct, sharp bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[6]

-

C-H Stretching (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations.

-

C-H Stretching (3000-2850 cm⁻¹): Aliphatic C-H stretching from the methyl group.

-

N-H Bending (1650-1580 cm⁻¹): A strong scissoring vibration characteristic of primary amines.[7]

-

C=C and C=N Stretching (1600-1450 cm⁻¹): Multiple bands corresponding to the aromatic quinoline ring system.

-

C-N Stretching (1350-1200 cm⁻¹): Aromatic amine C-N stretching is expected in this region.[6]

UV-Vis Spectroscopy

The UV-Vis spectrum is governed by the electronic transitions within the aromatic π-system. The quinoline ring itself has strong absorptions in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect) compared to unsubstituted quinoline.[6] This is due to the n→π* transitions involving the nitrogen lone pair and the π→π* transitions of the conjugated system.

Synthesis and Reactivity

Synthetic Approach

A common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, 4-Methyl-3-nitroquinoline.[4] This reaction is typically achieved using a reducing agent like tin(II) chloride in the presence of a strong acid such as concentrated hydrochloric acid.[4] The nitro group is selectively reduced to a primary amine, yielding the target compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the primary amine group. It can readily undergo N-alkylation, N-acylation, and condensation reactions with aldehydes and ketones to form Schiff bases. These reactions are fundamental in medicinal chemistry for attaching various side chains to the 4-amino position to explore structure-activity relationships. The quinoline ring itself can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing activating groups (amine and methyl).

Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes a self-validating system for the synthesis of this compound, based on established literature procedures.[4] The successful formation of a yellow solid with the expected spectroscopic signature validates the procedure.

Objective: To synthesize this compound from 4-Methyl-3-nitroquinoline.

Materials:

-

4-Methyl-3-nitroquinoline (starting material)

-

Concentrated Hydrochloric Acid (HCl)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

5 N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Methodology:

-

Dissolution (Causality: To create a homogenous reaction medium):

-

Charge a round-bottom flask with 4-Methyl-3-nitroquinoline (e.g., 500 mg, 2.66 mmol).

-

Add concentrated hydrochloric acid (e.g., 10 mL) and stir until the starting material is fully dissolved.

-

-

Addition of Reducing Agent (Causality: SnCl₂ is the electron source for the nitro group reduction):

-

Heat the solution to 50 °C.

-

Carefully add tin(II) chloride dihydrate (e.g., 1.5 g, 6.6 mmol) to the stirred solution in portions. An exothermic reaction may be observed.

-

-

Reaction (Causality: Elevated temperature and time ensure the reaction proceeds to completion):

-

Maintain the reaction temperature at 50 °C and continue stirring vigorously overnight under a condenser. Monitor the reaction progress by TLC if desired.

-

-

Neutralization and Work-up (Causality: To neutralize the acid and deprotonate the amine product, making it extractable into an organic solvent):

-

After the reaction is complete, allow the mixture to cool.

-

Dilute the reaction mixture with deionized water (e.g., 20 mL).

-

Cool the mixture in an ice bath and carefully adjust the pH to ~9 by the slow, dropwise addition of 5 N NaOH solution. The product may begin to precipitate.

-

-

Extraction (Causality: To isolate the organic product from the aqueous, inorganic phase):

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (e.g., 2 x 30 mL).

-

Combine the organic layers.

-

-

Washing and Drying (Causality: To remove residual water and water-soluble impurities):

-

Wash the combined organic phase with cold deionized water (e.g., 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation (Causality: To remove the solvent and obtain the pure, solid product):

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-amino-4-methylquinoline as a yellow solid.[4]

-

-

Characterization:

-

Confirm the identity and purity of the product using NMR, IR, and mass spectrometry. Determine the melting point.

-

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties that make it an attractive starting point for drug discovery. Its moderate lipophilicity, dual basic centers, and versatile primary amine handle provide a rich platform for chemical exploration. The spectroscopic data serve as a reliable fingerprint for its identification, while the straightforward synthesis allows for its accessible preparation in a laboratory setting. This technical guide consolidates the core knowledge of its properties, providing researchers with the foundational information needed to confidently incorporate this compound into their research and development pipelines.

References

-

Díaz, F., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Stalinska, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

Aly, A. A., et al. (2020). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines physical properties. Available at: [Link]

-

Morales, A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]

-

Hussain, A., et al. (2022). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Journal of Molecular Structure. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Al-Zaqri, N., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Chemistry. Available at: [Link]

-

University of Regensburg. (n.d.). pKa values bases. Available at: [Link]

-

Siraj, B., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H10N2 | CID 817691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-AMINO-4-METHYLQUINOLINE | 50878-90-5 [chemicalbook.com]

- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Introduction: The Significance of 3-Methylquinolin-4-amine in Modern Research

An In-depth Technical Guide to the Organic Solvent Solubility of 3-Methylquinolin-4-amine for Researchers, Scientists, and Drug Development Professionals

This compound, a substituted quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a common motif in a wide array of biologically active compounds, and understanding the solubility of its derivatives is paramount for their application in drug discovery and development.[1] Poor solubility can be a major hurdle in the formulation of therapeutic agents and can impact bioavailability and efficacy. This guide, therefore, provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both theoretical insights and practical methodologies for its determination.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in organic solvents is a balance between the polar amino group and the largely non-polar quinoline ring system.

Key molecular features influencing the solubility of this compound include:

-

The Quinoline Ring: This bicyclic aromatic structure is relatively non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

The Amino Group (-NH2): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents.[2][3]

-

The Methyl Group (-CH3): This small alkyl group contributes to the non-polar character of the molecule.

The interplay of these features dictates the compound's solubility profile across a spectrum of organic solvents. Aromatic amines, in general, exhibit slightly diminished hydrogen bonding capabilities compared to their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring.[4]

Experimental Determination of Solubility: A Validated Protocol

To provide actionable data, the following section outlines a robust, self-validating protocol for determining the solubility of this compound. This method is designed to be readily implemented in a standard laboratory setting.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is highly soluble, such as DMSO).

-

Dilute the supernatant from the saturated solutions with the same solvent used for the standards.

-

Analyze the diluted samples and the standard solutions using HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Caption: Molecular interactions governing the solubility of this compound.

Conclusion: A Guide for Informed Decision-Making

Understanding the solubility of this compound in organic solvents is a critical step in its successful application in research and development. This guide has provided a theoretical foundation, a practical experimental protocol, and a predictive solubility profile to aid scientists in their work. By leveraging this knowledge, researchers can make more informed decisions regarding solvent selection for synthesis, purification, formulation, and biological testing, ultimately accelerating the pace of discovery.

References

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 23, 2026, from [Link]

-

Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

- Gerrard, W. (1976). Solubility of Gases and Liquids: A Graphic Approach. Springer.

-

This compound | C10H10N2 | CID 817691 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Experiment 1: Exp 3. Identification of amine. (n.d.). Retrieved January 23, 2026, from [Link]

-

Amines and Heterocycles. (n.d.). Retrieved January 23, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October). Gaylord Chemical Company, L.L.C. Retrieved January 23, 2026, from [Link]

-

Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.). Retrieved January 23, 2026, from [Link]

-

Properties of amines | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved January 23, 2026, from [Link]

-

Solubility comparison in ethyl acetate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The reactivity of dichloromethane toward amines. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2011).

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved January 23, 2026, from [Link]

-

4-Thiophenyl-quinoline-3-methanol | C14H11NOS | CID 66933296 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

- SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4. (2020). Journal of Advanced Scientific Research, 11(1), 219-223.

- DMSO Solubility Assessment for Fragment-Based Screening. (2021). Molecules, 26(9), 2749.

-

Amines and Heterocycles. (2020, March 4). Retrieved January 23, 2026, from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 23, 2026, from [Link]

-

DMSO - gChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Dimethyl Sulfoxide. (n.d.). MP Biomedicals. Retrieved January 23, 2026, from [Link]

-

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved January 23, 2026, from [Link]

-

Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

3-Nitroquinolin-4-amine | C9H7N3O2 | CID 280005 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylquinolin-4-amine

Introduction: The Analytical Imperative for 3-Methylquinolin-4-amine

This compound (C₁₀H₁₀N₂) is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] Quinoline scaffolds are foundational in a variety of pharmacologically active agents, exhibiting a wide range of biological activities.[2] The precise and accurate quantification of this compound and its metabolites in complex biological matrices is therefore a critical step in preclinical and clinical development, necessitating robust and sensitive analytical methodologies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[3]

This guide provides a comprehensive, in-depth technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind key experimental choices, from sample preparation to data interpretation, empowering researchers and drug development professionals to develop and validate their own high-fidelity analytical methods.

Physicochemical Properties of this compound

A thorough understanding of the analyte's chemical properties is the bedrock of successful method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Exact Mass | 158.0844 Da | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| pKa (most basic) | Predicted ~5.5-6.5 | (Predicted based on similar structures) |

The presence of the primary aromatic amine and the quinoline nitrogen makes the molecule basic and thus amenable to positive ion electrospray ionization. Its moderate lipophilicity (XLogP3 of 1.9) suggests good compatibility with reversed-phase liquid chromatography.

Strategic Sample Preparation: Ensuring Analytical Fidelity

The adage "garbage in, garbage out" is particularly pertinent to mass spectrometry. A well-designed sample preparation protocol is paramount for minimizing matrix effects, enhancing sensitivity, and ensuring the longevity of the analytical instrumentation. The choice of technique is intrinsically linked to the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)

This protocol is recommended for its high recovery and ability to effectively remove salts and phospholipids, which are notoriously problematic in ESI-MS.

Rationale: A mixed-mode cation exchange SPE sorbent is selected to leverage both the basic nature of the amine functional groups (for strong cation exchange retention) and the hydrophobic characteristics of the quinoline ring (for reversed-phase retention). This dual retention mechanism provides superior selectivity and cleanup compared to a single-mode sorbent.

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

To 1 mL of plasma or urine, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

-

Add 1 mL of 4% phosphoric acid in water to precipitate proteins and adjust the pH to ensure the analyte is protonated.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 2 mL of methanol followed by 2 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 2 mL of 2% formic acid in water to remove hydrophilic interferences.

-

Follow with a wash of 2 mL of methanol to remove lipophilic, non-basic interferences.

-

-

Elution:

-

Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic nature of this solution neutralizes the amine, disrupting its interaction with the cation exchange sorbent and allowing for its elution.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

Liquid Chromatography: Achieving High-Resolution Separation

The primary goal of the LC separation is to resolve this compound from endogenous matrix components and any potential isomers or metabolites, thereby minimizing ion suppression and ensuring accurate quantification.

Rationale: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like this compound. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it ensures the analyte is protonated for optimal retention and ionization, and it improves chromatographic peak shape. A gradient elution is employed to ensure efficient elution of the analyte while minimizing run time.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase for improved peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 min | Allows for the elution of a wide range of analytes and cleans the column. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A typical volume for modern LC-MS systems. |

Mass Spectrometry: Unveiling the Molecular Identity

Electrospray ionization in positive ion mode (ESI+) is the preferred ionization technique for this compound due to the presence of basic nitrogen atoms that are readily protonated. Tandem mass spectrometry (MS/MS) is employed for its exceptional selectivity and sensitivity, utilizing Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pathway

The fragmentation of this compound is predicted to follow pathways characteristic of aromatic amines and quinoline structures. The protonated molecule [M+H]⁺ (m/z 159.1) will be the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation of the quinoline ring system. Based on the fragmentation of the closely related 3-aminoquinoline, key product ions are anticipated.

Caption: Comprehensive workflow for this compound analysis.

Conclusion: A Framework for Robust Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By detailing not only the "how" but also the "why" of each methodological step, it is intended to serve as a valuable resource for researchers and drug development professionals. The principles and protocols outlined herein can be adapted and optimized to suit the specific needs of a given study, ensuring the generation of high-quality, reliable, and defensible analytical data. The successful application of these methods will undoubtedly contribute to a deeper understanding of the pharmacology and disposition of this important class of molecules.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 817691, this compound." PubChem, [Link].

-

Marella, A., et al. "Quinoline: A versatile building block." Chemical Reviews, vol. 113, no. 5, 2013, pp. 3729-3827, [Link].

-

Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent Technologies Application Note, 2019, [Link].

-

LGC Group. "Guide to achieving reliable quantitative LC-MS measurements." LGC Group, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11375, 3-Aminoquinoline." PubChem, [Link].

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link].

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methylquinolin-4-amine

This guide provides a comprehensive analysis of the Infrared (IR) spectroscopic profile of 3-Methylquinolin-4-amine, a key heterocyclic amine with significant applications in medicinal chemistry and drug development.[1][2][3][4] Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple spectral interpretation to explain the causal relationships between molecular structure and vibrational behavior, establishing a self-validating framework for compound identification and characterization.

Introduction: The Convergence of Structure and Spectroscopy

This compound belongs to the 4-aminoquinoline class of compounds, a scaffold renowned for its presence in a wide array of biologically active agents.[4] The precise arrangement of its functional groups—a primary aromatic amine, a methyl group, and the quinoline bicyclic system—creates a unique molecular architecture. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm this architecture. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a distinct "fingerprint" directly correlated to the molecule's covalent bonds and overall structure.[5] This guide will dissect the IR spectrum of this compound, assigning key absorption bands to their corresponding vibrational modes.

Molecular Blueprint: Predicting Vibrational Modes

The structure of this compound is a composite of three distinct chemical motifs, each with characteristic vibrational frequencies. Understanding these individual components is fundamental to interpreting the full spectrum.

-

Primary Aromatic Amine (-NH₂): This group is defined by its N-H bonds. As a primary amine, it is expected to exhibit two distinct N-H stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[6] It also undergoes in-plane bending (scissoring) and out-of-plane wagging motions.[7]

-

Quinoline Ring System: This fused heterocyclic aromatic system contains C-H bonds, C=C bonds within the aromatic rings, and C=N bonds in the pyridine portion of the ring. This results in aromatic C-H stretching, as well as a series of complex ring stretching and bending vibrations in the fingerprint region.[8]

-

Methyl Group (-CH₃): The aliphatic methyl group introduces characteristic C-H bonds, which will have both symmetric and asymmetric stretching and bending modes.[9]

The interplay of these groups, including electronic effects and potential hydrogen bonding, dictates the final appearance of the IR spectrum.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To ensure the reliability and reproducibility of the spectral data, a validated experimental protocol is essential. Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing solid samples like this compound due to its minimal sample preparation and high-quality results.[10][11]

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation:

-

Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes drift.

-

Purge the sample compartment with dry air or nitrogen to reduce atmospheric interference from water vapor and carbon dioxide.

-

-

ATR Crystal Cleaning and Verification:

-

Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe. The choice of solvent is critical to remove any previous sample residue without damaging the crystal.

-

Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to isolate the sample's absorbance.

-

-

Sample Application:

-

Place a small amount of powdered this compound onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for generating a strong evanescent wave and obtaining a high-quality spectrum.[11]

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹, which is sufficient for most structural characterization applications. The data is typically collected over the mid-IR range of 4000–400 cm⁻¹.[12]

-

-

Post-Acquisition Processing:

-

Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

-

Label significant peaks for interpretation.

-

Spectral Dissection: Interpretation and Peak Assignment

The IR spectrum of this compound can be logically divided into distinct regions, each providing specific structural information. The combination of these signals provides a robust and self-validating identification of the molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. pubs.acs.org [pubs.acs.org]

The Quinolinamine Quest: A Technical Guide to Discovery and Synthesis

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant and enduring privileged structures in medicinal chemistry and drug development. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true value was unlocked through the tireless efforts of synthetic chemists.[1][2] This guide provides an in-depth exploration of the discovery and historical synthesis of a critical subclass: the quinolinamines. We will traverse the foundational "named reactions" of the 19th century that first made these structures accessible, examining the causal logic behind their experimental design. Furthermore, we will chart the evolution of these often-harsh classical methods into the sophisticated, metal-catalyzed strategies that dominate modern drug discovery, offering field-proven insights for today's researchers, scientists, and drug development professionals.

Part 1: The Dawn of Quinolinamine Synthesis - Classical Named Reactions

The late 1800s saw a flurry of activity in heterocyclic chemistry, leading to the development of several foundational methods for constructing the quinoline core.[2] While these reactions were not always initially aimed at producing aminated derivatives directly, they laid the groundwork for accessing these vital compounds, either by using aminated precursors or by producing intermediates amenable to subsequent amination.

The Skraup Synthesis (1880): A Force of Nature

The Skraup synthesis is a powerful, albeit notoriously vigorous, method for quinoline synthesis.[1] It involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent.[1][3] The aggressive and often violent exothermic nature of the reaction necessitates careful control and has led to numerous modifications to improve safety and yield.[4]

Causality in Experimental Design:

-

Sulfuric Acid: Serves a dual purpose: it acts as a catalyst and a dehydrating agent, converting glycerol into the key reactive intermediate, acrolein.[1][3]

-

Glycerol: The precursor to acrolein (an α,β-unsaturated aldehyde), which undergoes a Michael addition with the aniline.[4]

-

Oxidizing Agent: Traditionally, nitrobenzene corresponding to the starting aniline was used. This has the clever advantage of being reduced to aniline, which can then enter the reaction, improving atom economy.[5] However, due to the extreme violence of this combination, milder oxidizing agents like arsenic pentoxide or even moderators such as ferrous sulfate are often employed to control the reaction rate.[3][4][6] Ferrous sulfate is believed to function as an oxygen carrier, spreading the oxidation over a longer period.[6]

Generalized Reaction Mechanism: The Skraup synthesis proceeds in three main stages:

-

Acrolein Formation: Dehydration of glycerol by sulfuric acid.

-

Michael Addition and Cyclization: The aromatic amine adds to acrolein, followed by acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline.

-

Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product.

Caption: Generalized workflow of the Skraup Synthesis.

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is a robust example of a modified Skraup reaction, highlighting the necessary precautions for this potent synthesis. The product, 6-methoxy-8-nitroquinoline, is a key intermediate for the synthesis of the antimalarial drug primaquine.

-

Safety Warning: Skraup reactions are highly exothermic and can become violent. This procedure must be conducted in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (goggles, lab coat, gloves) is mandatory.[2] A safety shower should be readily accessible.[2]

-

Reaction Setup: In a 5-L three-necked round-bottomed flask, create a homogeneous slurry by mixing the following in order: 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 mL, 13 moles) of glycerol.[2]

-

Acid Addition: Equip the flask with a mechanical stirrer and a dropping funnel containing 315 mL (579 g, 5.9 moles) of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.[2]

-

Dehydration: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Gently heat the flask in an oil bath, raising the internal temperature to 105°C. Maintain the temperature between 105-110°C under vacuum until 235–285 g of water has been removed (as determined by weight loss), which takes approximately 2–3 hours.[2]

-

Cyclization and Oxidation: Cool the mixture, re-equip the flask with the stirrer and dropping funnel containing an additional 420 mL (772 g, 7.9 moles) of concentrated sulfuric acid. Heat the mixture to an internal temperature of 115°C. Add the sulfuric acid dropwise over 2.5–3.5 hours, ensuring the temperature remains between 117–119°C.[2]

-

Reaction Completion: After the addition, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[2]

-

Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow it to cool overnight. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[2]

-

Isolation: The precipitated crude product is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

The Combes Synthesis (1888): A More Controlled Approach

The Combes synthesis offers a more controlled, acid-catalyzed condensation of an aniline with a β-diketone (like acetylacetone) to form substituted quinolines.[7][8]

Causality in Experimental Design:

-

β-Diketone: Provides the three-carbon chain required to form the pyridine ring.

-

Acid Catalyst: Typically strong acids like sulfuric acid or polyphosphoric acid are used to catalyze both the initial condensation to form an enamine intermediate and the subsequent cyclodehydration.[2][7]

Generalized Reaction Mechanism:

-

Enamine Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine.[2][7]

-

Cyclodehydration: The enamine undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to yield the aromatic quinoline ring.[2][7]

Caption: Generalized workflow of the Combes Synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (1 mole) and acetylacetone (1 mole).[8]

-

Acid Addition: Slowly and with cooling, add concentrated sulfuric acid (appropriate catalytic amount).

-

Heating: Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Isolation: Neutralize the solution with a base (e.g., sodium hydroxide solution) until the product precipitates. Collect the solid product by filtration.

-

Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethyl-7-chloroquinoline.

The Friedländer Synthesis (1882): Versatility in Condensation

The Friedländer synthesis is a highly versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[1][9] It can be catalyzed by either acids or bases.[1]

Causality in Experimental Design:

-

2-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the nitrogen atom for the quinoline core.

-

α-Methylene Carbonyl: This component provides the remaining atoms for the pyridine ring. The presence of the α-methylene group is crucial for the key condensation step.

-

Catalyst (Acid or Base): The catalyst promotes the initial condensation (either an aldol-type reaction or Schiff base formation) and the subsequent cyclodehydration.[9]

Generalized Reaction Mechanism: Two primary pathways are proposed:

-

Aldol First: An initial aldol condensation between the two carbonyl partners, followed by cyclization (imine formation) and dehydration.[9]

-

Schiff Base First: Formation of a Schiff base between the aromatic amine and the carbonyl partner, followed by an intramolecular aldol-type condensation and dehydration.[9]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. iipseries.org [iipseries.org]

- 3. Skraup Reaction (Chapter 53) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 3-Methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety data, information on structurally analogous compounds, and established chemical safety principles. A complete, verified Safety Data Sheet (SDS) for 3-Methylquinolin-4-amine (CAS 19701-33-8) from a primary chemical manufacturer was not publicly available at the time of this writing. The information herein is intended to support risk assessment and safety planning. Users MUST consult the specific Safety Data Sheet provided by their chemical supplier before any acquisition, storage, or handling of this compound.

Section 1: Chemical Identification and Overview

This compound is a heterocyclic aromatic amine belonging to the quinoline family. Compounds in this class are foundational scaffolds in medicinal chemistry and drug development, notably in the synthesis of antimalarial agents[1]. Its structure presents potential for various chemical interactions, necessitating a thorough understanding of its safety profile for proper handling in a research and development setting.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Amino-3-methyl-quinoline, 3-Methyl-quinolin-4-ylamine[2] |

| CAS Number | 19701-33-8[1][2] |

| Molecular Formula | C₁₀H₁₀N₂[2] |

| Molecular Weight | 158.20 g/mol [2] |

Section 2: Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a framework for understanding these hazards through pictograms, signal words, and hazard statements.

GHS Hazard Classification

| Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Irritation | H315 | Causes skin irritation[1] |

| Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Signal Word: Warning [1]

Hazard Pictogram:

❗

The causality behind this classification system is crucial for laboratory safety. The hazard identification process informs all subsequent safety protocols, from the selection of personal protective equipment to the design of emergency response procedures.

Section 3: Toxicological Profile and Health Effects

The toxicological properties of this compound have not been fully investigated. The known hazards are based on its GHS classification and data from structurally related compounds.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

-

Acute Effects:

-

Oral: Harmful if swallowed (H302), which can lead to gastrointestinal distress or other systemic effects[1].

-

Skin: Causes skin irritation (H315), characterized by redness, itching, or inflammation upon contact[1][3].

-

Eyes: Causes serious eye irritation (H319), which can result in pain, tearing, redness, and temporary vision impairment[1][3]. Prompt rinsing is critical to prevent damage.

-

Inhalation: May cause respiratory irritation (H335), leading to coughing, sneezing, and discomfort in the respiratory tract[1][4].

-

-

Chronic Effects & Carcinogenicity: Specific long-term exposure data for this compound is not available. However, it is critical to note that the related compound 4-methylquinoline (lacking the 4-amino group) has shown evidence of mutagenicity and carcinogenicity in animal studies[5]. This structural similarity warrants a cautious approach, treating this compound as potentially hazardous with prolonged or repeated exposure until more data is available.

Section 4: Safe Handling and Storage Protocols

A self-validating safety protocol relies on minimizing exposure at every step. All handling of this compound should be performed with the assumption that it is a hazardous substance.

Receiving and Unpacking

-

Designated Area: Unpack shipments in a designated area with controlled ventilation, such as a lab bench adjacent to a fume hood, not in an office or common area[6][7].

-

Inspect Integrity: Before opening, visually inspect the outer packaging for any signs of damage or leaks[6][7].

-

Wear PPE: At a minimum, wear a lab coat and chemical-resistant gloves during unpacking[6].

-

Damaged Shipments: If a container is found to be broken or leaking, treat it as a chemical spill. Secure the area and follow the accidental release protocol (Section 8)[6].

Handling Solid Compound (Weighing and Transfers)

-

Engineering Controls: All manipulations of the solid powder must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles[8].

-

Minimize Dust: Use spatulas and weighing paper to carefully transfer the solid. Avoid pouring, which can generate dust[8].

-

Static Control: For larger quantities, be aware of potential static discharge, which can cause fine powders to disperse. Use static-dissipating tools and ensure proper grounding.

-

Container Management: Keep the source container tightly sealed when not in use[8].

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[9].

-

Security: The storage location should be a locked cabinet or a controlled-access room to restrict unauthorized access[4][10].

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard warnings[7].

-

Container: Keep in the original, tightly sealed container[4][11].

Section 5: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls (e.g., fume hoods) are the primary defense against exposure. PPE serves as the essential final barrier. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

| Protection Type | Specification and Rationale |

| Eye Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers, preparing concentrated solutions)[8][9]. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Inspect gloves for tears or degradation before each use. For extended procedures or when handling solutions, double-gloving is recommended. Remove gloves using the proper technique to avoid contaminating skin[9][12]. |

| Body Protection | A fully buttoned, flame-resistant lab coat is the minimum requirement. For tasks involving significant quantities or a high splash risk, a chemical-resistant apron should be worn over the lab coat[8][12]. |

| Respiratory Protection | Not typically required when handling small quantities inside a certified fume hood. If engineering controls are not available or during a large spill, a NIOSH-approved respirator with a particulate filter (for solids) or an organic vapor cartridge may be necessary[9]. |

Section 6: First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers).

-

In Case of Eye Contact:

-

In Case of Skin Contact:

-

In Case of Inhalation:

-

In Case of Ingestion:

Section 7: Fire-Fighting Measures

While not classified as flammable, as an organic compound, this compound will burn if exposed to sufficient heat and an ignition source.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and oxides of nitrogen.

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing to prevent contact with skin and eyes.

Section 8: Accidental Release Measures

A swift and systematic response to a spill is essential to prevent exposure and environmental contamination.

Section 9: Disposal Considerations

Improper disposal of this compound or its waste is a regulatory violation and an environmental hazard.

-

Waste Classification: This material and any contaminated items (e.g., gloves, absorbent materials, glassware) must be treated as hazardous chemical waste.

-

Disposal Procedure: All waste must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Disposal must be conducted through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.

-

Prohibition: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.

Section 10: Physical and Chemical Properties

The following data is based on available supplier information.

| Property | Value |

| Appearance | Solid |

| Melting Point | 130-131 °C[1] |

| Boiling Point | 340.6 ± 27.0 °C (Predicted)[1] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 9.17 ± 0.50 (Predicted)[1] |

| Water Solubility | Very slightly soluble in hot water[13] |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817691, this compound. Retrieved from [Link]

-

Cohen, S. M., et al. (2015, September 3). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. PubMed. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Hydroxychloroquine (Oral Route) - Proper Use. Retrieved from [Link]

-

Dalton Engineering. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Boukar, K., et al. (n.d.). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2000, December 2). Evidence on the Carcinogenicity of 4-methylquinoline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylamine 40% in water. Retrieved from [Link]

-

Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

-

Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

Sources

- 1. 3-METHYL-QUINOLIN-4-YLAMINE | 19701-33-8 [chemicalbook.com]

- 2. This compound | C10H10N2 | CID 817691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashp.org [ashp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Hydroxychloroquine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. safety.duke.edu [safety.duke.edu]

- 15. fishersci.ie [fishersci.ie]

The Predicted Biological Activity of 3-Methylquinolin-4-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Quinoline Scaffold

The quinoline ring system represents a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. From the historic antimalarial efficacy of quinine to modern targeted cancer therapies, the versatility of the quinoline nucleus is undeniable.[1][2] This guide focuses on a specific, less-explored derivative, 3-Methylquinolin-4-amine, to provide a predictive analysis of its biological potential. In the absence of extensive direct experimental data, this document leverages established knowledge of the broader 4-aminoquinoline class to build a scientifically grounded forecast of its activities, mechanisms, and potential therapeutic applications.[1][3][4] This predictive approach is an essential component of modern drug discovery, enabling the prioritization of synthetic and screening efforts toward compounds with the highest probability of success.

Section 1: The 4-Aminoquinoline Core - A Foundation of Diverse Bioactivity

The 4-aminoquinoline moiety is the fundamental structural unit of a wide array of biologically active molecules.[1][5] Its derivatives have demonstrated significant therapeutic potential across various disease areas, including infectious diseases, oncology, and neurodegenerative disorders.[1][2][3][6] Understanding the established activities of this core structure is paramount to predicting the potential of its substituted analogues.

Antimalarial Activity: The Historical Stronghold

The most well-documented activity of 4-aminoquinolines is their potent antimalarial action.[3][4] Compounds like chloroquine function by accumulating in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[3][4] There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and subsequent parasite death.[3][4]

-

Predicted Role of this compound: It is highly probable that this compound will exhibit antimalarial properties. The core 4-aminoquinoline structure required for heme binding is present.[4] The introduction of a methyl group at the 3-position could modulate the compound's lipophilicity and basicity, potentially influencing its accumulation in the parasite's food vacuole and its interaction with heme. Further investigation into its activity against both chloroquine-sensitive and chloroquine-resistant strains would be a critical first step in validation.[3]

Anticancer Potential: A Growing Area of Investigation

Recent research has highlighted the anticancer properties of the quinoline scaffold.[2][7][8] Several mechanisms have been proposed, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[7] Some quinoline derivatives have also been shown to induce apoptosis and inhibit angiogenesis.[9]

-

Predicted Role of this compound: this compound is predicted to possess anticancer activity. The planar quinoline ring system can intercalate into DNA, a common mechanism for cytotoxic agents. The methyl group at the 3-position may influence the compound's binding affinity and selectivity for specific cancer-related targets. Molecular docking studies targeting enzymes like dihydrofolate reductase (DHFR) or kinases involved in cancer progression could provide initial validation for this predicted activity.[10]

Antimicrobial and Antiviral Properties: A Broad Spectrum of Action

The quinoline nucleus is a key component of many antibacterial and antifungal agents.[11][12][13][14] Quinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] The 4-aminoquinoline scaffold, in particular, has shown promise against a range of microbial pathogens.[11][12] Furthermore, some quinoline derivatives have demonstrated antiviral activity, including against influenza viruses.[15]

-

Predicted Role of this compound: It is plausible that this compound will exhibit antimicrobial and antiviral activity. The mechanism of action could involve the inhibition of microbial enzymes or interference with viral replication processes.[11][12][15] The methyl group might enhance the compound's ability to penetrate microbial cell walls or interact with specific viral proteins. Initial screening against a panel of clinically relevant bacteria and viruses would be necessary to confirm this potential.

Neuroprotective Effects: A Newer Frontier

Emerging evidence suggests that certain quinoline derivatives may possess neuroprotective properties.[6][16] These compounds may act through various mechanisms, including the inhibition of enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and beta-site APP cleaving enzyme-1 (BACE1), or by activating neuroprotective signaling pathways like the Keap1-Nrf2 pathway.[6][17]

-

Predicted Role of this compound: this compound could potentially exert neuroprotective effects. The ability of the quinoline scaffold to cross the blood-brain barrier is a key prerequisite for CNS activity. The methyl substitution may enhance this property. In-silico and in-vitro assays targeting key enzymes and pathways in neurodegenerative diseases would be the logical next step to explore this predicted activity.[17]

Section 2: The Influence of 3-Methyl Substitution - A Predictive Structure-Activity Relationship Analysis

The introduction of a methyl group at the 3-position of the quinoline ring is not a trivial modification. It is predicted to have a significant impact on the molecule's physicochemical properties and, consequently, its biological activity.

| Property | Predicted Influence of 3-Methyl Group | Rationale |

| Lipophilicity | Increased | The methyl group is a lipophilic substituent, which is expected to increase the overall hydrophobicity of the molecule. This could enhance membrane permeability and cellular uptake. |

| Steric Hindrance | Introduction of steric bulk near the 4-amino group | The methyl group may influence the binding of the 4-amino group to its biological targets. This could lead to altered potency or selectivity compared to the unsubstituted parent compound. |

| Electronic Effects | Weak electron-donating effect | The methyl group can slightly increase the electron density of the quinoline ring system, which may subtly alter its reactivity and binding interactions. |

Section 3: A Roadmap for Experimental Validation - From In-Silico to In-Vivo